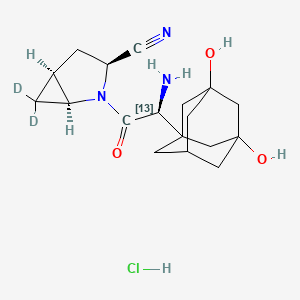
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 5-Hydroxy Saxagliptin, which is a hydroxylated metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus .
準備方法
The preparation of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Saxagliptin molecule. The synthetic route typically involves the hydroxylation of Saxagliptin followed by isotopic labeling. The reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
化学反応の分析
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes allows for precise measurement of the compound’s pharmacokinetic and metabolic profiles.
Biology: It is used in metabolic flux analysis (MFA) to study metabolic pathways and fluxes in biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly for the treatment of type 2 diabetes mellitus.
Industry: It is used in the production of isotope-labeled compounds for various industrial applications
作用機序
The mechanism of action of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) increases the levels of incretin hormones, thereby improving glucose control in patients with type 2 diabetes mellitus .
類似化合物との比較
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Saxagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
5-Hydroxy Saxagliptin: The hydroxylated metabolite of Saxagliptin.
Saxagliptin-13C,d2: An isotopically labeled version of Saxagliptin without the hydroxyl group
特性
分子式 |
C18H26ClN3O3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,15+1; |
InChIキー |
WCCKQMJRTRWMMX-ILRICLQRSA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















